GLPG1837

Beschreibung

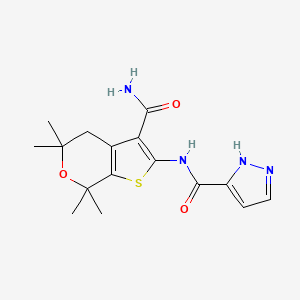

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-carbamoyl-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-15(2)7-8-10(12(17)21)14(24-11(8)16(3,4)23-15)19-13(22)9-5-6-18-20-9/h5-6H,7H2,1-4H3,(H2,17,21)(H,18,20)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTGYZMBQPXTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(O1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=NN3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1654725-02-6 | |

| Record name | GLPG-1837 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1654725026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLPG-1837 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLPG-1837 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4S7BD3DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of GLPG1837: A Technical Overview

Introduction: Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] This protein functions as a chloride ion channel in epithelial cells, and its dysfunction leads to the buildup of thick, sticky mucus in various organs, particularly the lungs.[3][4] CFTR mutations are categorized into classes based on the specific defect they cause.[3] Small molecules known as CFTR modulators aim to correct these defects. These modulators include "correctors," which enhance the amount of CFTR protein at the cell surface, and "potentiators," which improve the gating function of the CFTR channel.[1][2] GLPG1837 is a novel, potent CFTR potentiator developed for the treatment of CF, particularly for patients with Class III gating mutations.[1][3]

Discovery Pathway of GLPG1837

The discovery of GLPG1837 began with a screening campaign to identify compounds capable of restoring chloride transport through the CFTR ion channel.[1][5] This effort led to the identification and optimization of a novel chemical series, culminating in the selection of GLPG1837 as a clinical candidate.

Initial Screening and Hit Identification

The primary screening assay used was a Yellow Fluorescent Protein (YFP)-based halide assay.[1][5] This cell-based assay measures CFTR-dependent chloride influx by monitoring the quenching of YFP fluorescence.[1] A bronchial epithelial cell line derived from a CF patient (CFBE41o–) overexpressing the F508del-CFTR mutant was utilized.[1] To ensure sufficient F508del-CFTR protein at the cell membrane for potentiator activity measurement, the cells were incubated at a reduced temperature of 27°C.[1] This campaign identified several hit series, including a lead compound with a tetramethyl-tetrahydropyran (THP) scaffold, which demonstrated good potency and efficacy on both F508del and G551D CFTR mutants.[1]

Lead Optimization and Structure-Activity Relationship (SAR)

The initial THP-based hit (compound 8 in the source literature) was selected for further optimization.[1] Although potent, its phenolic moiety was a concern for potential phase II metabolism.[1] Medicinal chemistry efforts focused on exploring the structure-activity relationship (SAR) around this scaffold. Key findings from the SAR exploration include:

-

Pyrazole (B372694) Substitution: Substitution on the pyrazole ring, either at the 3 or 4 position, generally improved potency for the G551D CFTR mutant by 2- to 4-fold.[1]

-

Amide Moiety: Extensive exploration of the amide portion of the molecule was conducted to optimize potency, efficacy, and pharmacokinetic properties.[1]

This optimization process led to the identification of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide, which was nominated as GLPG1837.[1]

Mechanism of Action

GLPG1837 is a CFTR potentiator that enhances channel gating for mutants with defective regulation, such as the Class III G551D mutation, and certain Class IV mutants like R117H.[1][3]

Allosteric Modulation

Studies suggest that GLPG1837 functions as an allosteric modulator.[6] Its mechanism involves state-dependent binding to the CFTR protein, meaning it has a higher affinity for the open state of the channel compared to the closed state.[6] By binding to and stabilizing the open conformation, GLPG1837 increases the probability of the channel being open, thereby facilitating greater chloride ion flow.[7] This action is independent of the critical steps of nucleotide-binding domain (NBD) dimerization and ATP hydrolysis that normally control CFTR gating.[6]

Common Binding Site with Ivacaftor

Evidence indicates that GLPG1837 and the first-approved potentiator, Ivacaftor (VX-770), likely compete for the same or an overlapping binding site on the CFTR protein.[6][7] Despite differences in potency and efficacy, they potentiate CFTR gating in a remarkably similar manner.[6] Molecular docking studies have helped identify potential binding sites within the transmembrane domains (TMDs) of the CFTR protein.[7][8]

Chemical Synthesis

The synthesis of GLPG1837 is achieved through a concise route involving a key multicomponent reaction followed by an amide coupling.[1]

Synthesis of the Thienopyran Core

The core heterocyclic structure, 3-amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-carboxamide (intermediate 31 ), is synthesized via a multicomponent Gewald reaction.[1] This reaction involves the commercially available ketone 30 (tetramethyl-tetrahydropyranone), elemental sulfur, and cyanoacetamide in the presence of a base.[1]

Final Amide Coupling

The final step is the amide coupling between the synthesized thienopyran core (31 ) and 1H-pyrazole-5-carboxylic acid.[1] This coupling is typically facilitated by a coupling reagent, such as 2-chloro-1-methylpyridinium (B1202621) iodide, in the presence of a base like triethylamine (B128534) (TEA) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to yield GLPG1837.[1]

Quantitative Data

GLPG1837 has been characterized by its potent activity in vitro and favorable pharmacokinetic profile in humans.

Table 1: In Vitro Potency of GLPG1837 on CFTR Mutants

| CFTR Mutant | Assay Type | EC50 (nM) | Efficacy (% of VX-770) | Reference |

|---|---|---|---|---|

| F508del | YFP Halide | 3 | Not Reported | [9] |

| G551D | YFP Halide | 339 | 260% | [5][9] |

| G178R | YFP Halide | Not Reported | 154% | [5] |

| S549N | YFP Halide | Not Reported | 137% | [5] |

| R117H | YFP Halide | Not Reported | 120% | [5] |

| G551D/F508del | TECC | 159 | 173% |[5] |

Table 2: Pharmacokinetic Properties of GLPG1837 in Humans

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Absorption | Rapid | Single & Multiple Doses | [10] |

| Apparent Elimination Half-life | 6 - 15 hours | Single & Multiple Doses | [10] |

| Time to Steady State | Within 2nd dosing | Multiple Doses | [10] |

| Food Effect | Bioavailability improved with food | Single Dose | [10] |

| Safety (Phase 1) | Safe and well-tolerated | Up to 2000 mg single dose; up to 800 mg BID for 14 days |[1][10] |

Table 3: Clinical Efficacy of GLPG1837 (SAPHIRA 1 Study)

| Parameter | Baseline Value | Value after Treatment | Treatment | Reference |

|---|---|---|---|---|

| Sweat Chloride Concentration | 98 mmol/L | 66 mmol/L | 500 mg GLPG1837 | [3] |

| Lung Function (ppFEV1) | Declined after washout | Restored to pre-washout levels | GLPG1837 |[11] |

Experimental Protocols

Yellow Fluorescent Protein (YFP) Halide Assay

This assay is a primary method for screening and characterizing CFTR potentiators.[1]

-

Cell Lines:

-

Cell Culture and Seeding:

-

Incubation:

-

Assay Procedure:

-

Cells are stimulated for 10 minutes with 10 µM forskolin (B1673556) (a CFTR activator) and the desired concentration of the test compound (e.g., GLPG1837) at room temperature.[9]

-

The plate is then transferred to a plate reader where fluorescence is measured.

-

A stimulus solution containing a halide (e.g., iodide) is added.

-

The influx of halide ions through open CFTR channels quenches the YFP fluorescence.

-

The rate of fluorescence quenching is proportional to the CFTR channel activity. The percent activation reflects the efficacy of the channel opening.[1]

-

Trans-epithelial Clamp Circuit (TECC)

The TECC assay provides a more physiologically relevant measure of CFTR function in primary cells derived from CF patients.[5] This method measures ion transport across a polarized epithelial cell monolayer grown on a permeable support. The assay records changes in short-circuit current, which is a direct measure of transepithelial ion movement, upon stimulation with activators and test compounds.[5] The observed activities in this assay for GLPG1837 correlated well with the results from the YFP halide assays.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide (GLPG1837), a Novel Potentiator Which Can Open Class III Mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Channels to a High Extent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 4. ABBV-974 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpg.com [glpg.com]

- 11. GLPG1837, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of GLPG1837: A Deep Dive into a Novel CFTR Potentiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG1837, also known as ABBV-974, is a novel, potent, and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Developed by Galapagos NV, this small molecule has demonstrated significant efficacy in preclinical and clinical studies for the treatment of cystic fibrosis (CF), particularly in patients with Class III gating mutations such as G551D. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of GLPG1837, detailing the key chemical modifications that led to its discovery and optimization. Furthermore, it outlines the experimental protocols used to characterize its pharmacological properties and visualizes the underlying biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) of GLPG1837 Analogs

The discovery of GLPG1837 stemmed from the optimization of a hit compound, focusing on improving potency, efficacy, and pharmacokinetic properties. The core scaffold, a tetramethyl-tetrahydropyran (THP), was identified as a key feature for activity. The subsequent SAR exploration focused on modifications of the amide and pyrazole (B372694) moieties.

Core Scaffold Modifications

Initial studies identified the tetramethyl-THP scaffold as crucial for the potentiator activity of this chemical series. Introduction of steric bulk with the gem-dimethyl groups on the THP ring was found to significantly enhance potency compared to less substituted analogs.[1]

Amide and Pyrazole SAR

Systematic modifications of the amide and pyrazole groups attached to the thiophene (B33073) ring of the core scaffold revealed critical determinants for activity.

Table 1: SAR of Amide Analogs on F508del CFTR [1]

| Compound | R Group | pEC50 (F508del) |

| 9 | Phenyl | < 5 |

| 10 | 4-Hydroxyphenyl | 6.4 |

| 11 | 1H-1,2,4-triazol-3-yl | < 5 |

| 12 | 1H-pyrazol-4-yl | 5.4 |

| 13 (GLPG1837) | 1H-pyrazol-5-yl | 7.0 |

| 14 | 1-(hydroxymethyl)-1H-pyrazol-4-yl | 5.3 |

The data in Table 1 highlights the importance of the pyrazole ring and the specific regioisomer for optimal activity. The 1H-pyrazol-5-yl substituent of GLPG1837 (compound 13) demonstrated the highest potency in this series.[1]

Table 2: SAR of Pyrazole Substitutions on G551D CFTR [1]

| Compound | R1 | R2 | pEC50 (G551D) | % Activation (G551D) |

| 13 (GLPG1837) | H | H | 6.5 | 160 |

| 24 | Me | H | 6.8 | 130 |

| 25 | H | Me | 6.9 | 140 |

As shown in Table 2, substitutions on the pyrazole ring of GLPG1837 generally led to a slight increase in potency (pEC50) but a decrease in the maximal efficacy (% Activation) for the G551D mutant.[1] This suggests that the unsubstituted pyrazole of GLPG1837 provides the best balance of potency and high efficacy.

Mechanism of Action

GLPG1837 acts as a CFTR potentiator, meaning it increases the channel open probability (Po) of the CFTR protein that is already present at the cell surface. It does not correct the underlying protein folding or trafficking defects seen in mutations like F508del. Mechanistic studies have revealed that GLPG1837 shares a common binding site with the first-generation potentiator, ivacaftor (B1684365) (VX-770), located within the transmembrane domains of CFTR.[2][3] By binding to this allosteric site, GLPG1837 stabilizes the open conformation of the channel, thereby increasing the flow of chloride ions.

References

- 1. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The gating of the CFTR channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

The Core Mechanism of GLPG1837: A Technical Guide to its Action on CFTR Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG1837 (also known as sonidelpar or ABBV-974) is a novel, potent, and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Developed by Galapagos NV in collaboration with AbbVie, this molecule has been investigated as a therapeutic agent for cystic fibrosis (CF), a life-threatening genetic disorder caused by mutations in the CFTR gene. This technical guide provides an in-depth analysis of the mechanism of action of GLPG1837 on CFTR channels, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular interactions and experimental workflows.

GLPG1837 acts by increasing the open probability (Po) of the CFTR channel, thereby enhancing the transport of chloride ions across the cell membrane. This potentiation effect has been observed for wild-type CFTR and is particularly beneficial for CF-causing mutations that impair channel gating (Class III mutations) or conductance (Class IV mutations).[1] This document will explore the molecular basis of this potentiation, the specific binding sites on the CFTR protein, and the experimental evidence that underpins our current understanding.

Mechanism of Action: Allosteric Modulation

The prevailing model for GLPG1837's mechanism of action is allosteric modulation.[2] This model posits that GLPG1837 binds to a site on the CFTR protein distinct from the ATP-binding sites, inducing a conformational change that favors the open state of the channel. Evidence suggests that GLPG1837 exhibits state-dependent binding, with a higher affinity for the open conformation of the CFTR channel.[2] This characteristic is a hallmark of allosteric modulators and explains the compound's efficacy in potentiating channel gating.

Studies have shown that GLPG1837 and another well-characterized CFTR potentiator, VX-770 (ivacaftor), likely compete for the same binding site, as their effects are not additive.[2][3] However, GLPG1837 has demonstrated a higher efficacy than ivacaftor (B1684365) for certain mutations, such as G551D, suggesting subtle differences in their interaction with the CFTR protein.[2][3] The action of GLPG1837 is independent of nucleotide-binding domain (NBD) dimerization and ATP hydrolysis, which are critical steps in the normal gating cycle of CFTR.[2][3]

Binding Sites on the CFTR Protein

In silico molecular docking studies combined with mutagenesis and functional assays have identified two potential high-affinity binding sites for GLPG1837 at the interface between the two transmembrane domains (TMDs) of the CFTR protein.[4][5][6][7] These sites are distinct from the nucleotide-binding domains, consistent with an allosteric mechanism of action.

The two top-scoring predicted binding sites are designated as Site I and Site IIN:[4][5][7]

-

Site I: Located at the interface of TMDs, this site involves the amino acid residues D924, N1138, and S1141.[4][5] Mutagenesis studies have shown that altering these residues can either decrease or increase the apparent affinity of GLPG1837, confirming their importance in the binding interaction.[4]

-

Site IIN: This site is also situated at the interface of the TMDs and includes the residues F229, F236, Y304, F312, and F931.[4][5][7] Alanine substitutions at Y304, F312, and F931 have been shown to decrease the affinity for GLPG1837.[5]

The identification of these binding sites provides a structural basis for understanding how GLPG1837 potentiates CFTR function and offers a roadmap for the rational design of next-generation CFTR modulators.

GLPG1837 binds to transmembrane domains of CFTR, inducing allosteric modulation.

Quantitative Data on GLPG1837 Activity

The following tables summarize the quantitative data on the efficacy and potency of GLPG1837 from various in vitro and clinical studies.

Table 1: In Vitro Potency and Efficacy of GLPG1837 on Various CFTR Mutations

| CFTR Mutant | Assay Type | EC50 | Efficacy (% of VX-770) | Reference |

| F508del | YFP Halide Assay | 3 nM | - | [8] |

| G551D | YFP Halide Assay | 339 nM | 260% | [8][9] |

| G178R | YFP Halide Assay | - | 154% | [9] |

| S549N | YFP Halide Assay | - | 137% | [9] |

| R117H | YFP Halide Assay | - | 120% | [9] |

| G551D/F508del | TECC | 159 nM | 173% | [9] |

| WT-CFTR | Patch Clamp | 0.26 ± 0.04 µM | - | [4] |

| D924E-CFTR | Patch Clamp | 0.71 ± 0.07 µM | - | [4] |

| D924N-CFTR | Patch Clamp | 2.29 ± 0.78 µM | - | [4] |

| N1138L/G551D | Patch Clamp | 0.08 ± 0.02 µM | - | [6] |

| N1138F/G551D | Patch Clamp | 0.16 ± 0.05 µM | - | [6] |

| N1138Y/G551D | Patch Clamp | 0.40 ± 0.10 µM | - | [6] |

| S1141K/G551D | Patch Clamp | 0.26 ± 0.02 µM | - | [4] |

| S1141R/G551D | Patch Clamp | 0.51 ± 0.13 µM | - | [4] |

Table 2: Effects of GLPG1837 on CFTR Channel Gating (WT-CFTR)

| Parameter | Before GLPG1837 | With 3 µM GLPG1837 | Reference |

| Open Probability (Po) | 0.39 ± 0.04 | 0.78 ± 0.04 | [9] |

| Open Time (τo) | 0.97 ± 0.34 s | 1.48 ± 0.41 s | [9] |

| Closed Time (τc) | 1.35 ± 0.27 s | 0.29 ± 0.03 s | [9] |

Table 3: Clinical Efficacy of GLPG1837 (SAPHIRA 1 & 2 Trials)

| Parameter | Study Population | Baseline | After GLPG1837 Treatment | Reference |

| Sweat Chloride | G551D mutation (SAPHIRA 1) | 98 mmol/L | 66 mmol/L (at 500 mg) | [1][10] |

| Sweat Chloride | G551D mutation (SAPHIRA 1, ivacaftor pre-treated) | 98.5 mmol/L (post-washout) | 68.8 mmol/L | [11] |

| ppFEV1 | G551D mutation (SAPHIRA 1, ivacaftor pre-treated) | 68.5% (post-washout) | 73.1% (returned to pre-washout levels) | [11] |

| Sweat Chloride | S1251N mutation (SAPHIRA 2) | - | Significant dose-dependent reduction | [1] |

Experimental Protocols

The characterization of GLPG1837's mechanism of action has relied on a combination of in silico, in vitro, and clinical experimental approaches.

Experimental workflow for characterizing GLPG1837's mechanism of action.

In Silico Molecular Docking

-

Objective: To predict potential binding sites of GLPG1837 on the CFTR protein.

-

Methodology:

-

A homology model of human CFTR is generated.

-

Molecular docking software (e.g., AutoDock Vina) is used to simulate the interaction between GLPG1837 and the CFTR model.

-

The program calculates the binding energy for various potential binding poses of GLPG1837 on the CFTR protein.

-

The poses with the most negative docking energy scores, indicating tighter binding, are identified as potential binding sites.[4]

-

Site-Directed Mutagenesis

-

Objective: To validate the functional importance of the predicted binding site residues.

-

Methodology:

-

Plasmids containing the cDNA for CFTR are used as a template.

-

Site-directed mutagenesis is performed to introduce specific amino acid substitutions at the residues identified in the molecular docking studies.

-

The mutated CFTR constructs are then expressed in a suitable cell line (e.g., HEK293 cells) for functional analysis.

-

YFP Halide Assay

-

Objective: A cell-based high-throughput screening assay to measure CFTR-mediated halide transport.

-

Methodology:

-

Cells (e.g., HEK293 or CFBE41o-) are co-transfected with plasmids containing the CFTR mutant of interest and a yellow fluorescent protein (YFP)-based halide sensor.[8]

-

The cells are seeded in 96-well plates.

-

After incubation, the cells are treated with a cAMP agonist (e.g., 10 µM forskolin) to activate CFTR, along with varying concentrations of the potentiator (GLPG1837).[8]

-

The rate of I- influx, which quenches the YFP fluorescence, is measured using a fluorescence plate reader. This rate is proportional to CFTR channel activity.[12]

-

Patch-Clamp Electrophysiology

-

Objective: To directly measure the ion current through single or multiple CFTR channels and to characterize the effects of GLPG1837 on channel gating.

-

Methodology:

-

Cells expressing the CFTR channel of interest are cultured on coverslips.

-

A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane, isolating a small patch of the membrane containing CFTR channels (inside-out patch configuration is commonly used).

-

The membrane potential is clamped at a specific voltage (e.g., -30 mV or -50 mV).[4][6]

-

CFTR channels are activated by applying PKA and ATP to the intracellular side of the membrane patch.[4][6]

-

Varying concentrations of GLPG1837 are perfused onto the patch, and the resulting changes in current are recorded.

-

Analysis of the recordings allows for the determination of parameters such as open probability (Po), open time (τo), and closed time (τc).[9]

-

Ussing Chamber (Transepithelial Clamp Circuit - TECC)

-

Objective: To measure ion transport across a polarized epithelial cell monolayer, providing a more physiologically relevant assessment of CFTR function.

-

Methodology:

-

Primary human bronchial epithelial cells from CF patients are cultured on permeable supports to form a polarized monolayer.[9]

-

The cell monolayer is mounted in a TECC apparatus, which separates the apical and basolateral chambers.[12]

-

The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is measured.

-

Endogenous sodium channel currents are inhibited with amiloride.[12]

-

CFTR is activated with forskolin, and then the potentiator (GLPG1837) is added to both the apical and basolateral sides.[12]

-

The increase in Isc is a measure of the potentiation of CFTR activity.[12]

-

Conclusion

GLPG1837 is a potent CFTR potentiator that enhances channel function through an allosteric mechanism. By binding to specific sites within the transmembrane domains of the CFTR protein, it stabilizes the open conformation of the channel, leading to increased chloride transport. This mechanism of action has been elucidated through a combination of computational modeling and a suite of in vitro functional assays, with its clinical relevance confirmed in studies demonstrating improvements in sweat chloride concentration and lung function in CF patients with specific gating mutations. The in-depth understanding of GLPG1837's interaction with the CFTR channel provides a solid foundation for the continued development of targeted therapies for cystic fibrosis.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A common mechanism for CFTR potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 11. GLPG1837, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

GLPG1837: A Deep Dive into Preclinical and In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and in vitro data for GLPG1837 (also known as ABBV-974), a novel potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. GLPG1837 has demonstrated significant potential in restoring the function of various CFTR mutants, offering a promising therapeutic avenue for cystic fibrosis (CF). This document synthesizes key findings on its mechanism of action, potency, and efficacy, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Core Mechanism of Action

GLPG1837 is a CFTR potentiator, a class of molecules that enhances the channel gating function of the CFTR protein, thereby increasing the flow of chloride ions across the cell membrane.[1][2] This action helps to restore hydration of the airway surface liquid, a critical factor in the pathophysiology of cystic fibrosis.

Studies have provided evidence that GLPG1837 shares a common mechanism of action with the approved CFTR potentiator, ivacaftor (B1684365) (VX-770).[3][4] It is proposed that both compounds bind to a common site on the CFTR protein.[3][4] The potentiation effect is achieved through allosteric modulation, where the binding of GLPG1837 to the CFTR protein stabilizes the open state of the channel, independent of nucleotide-binding domain (NBD) dimerization and ATP hydrolysis.[3] The apparent affinity of GLPG1837 is state-dependent, with a higher affinity for the open conformation of the CFTR channel.[3] In silico molecular docking studies have suggested potential binding sites for GLPG1837 at the interface of CFTR's two transmembrane domains (TMDs).[4][5]

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. caymanchem.com [caymanchem.com]

- 3. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

Unveiling GLPG1837: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, and key experimental protocols for GLPG1837 (also known as ABBV-974), a potent and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document is intended for researchers, scientists, and drug development professionals engaged in cystic fibrosis research and the development of CFTR modulators.

Physicochemical Properties of GLPG1837

A comprehensive summary of the key physicochemical properties of GLPG1837 is presented below. This data is essential for understanding the compound's behavior in experimental settings and for the development of suitable formulations.

| Property | Value | Source |

| Chemical Name | N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide | [1] |

| Synonyms | ABBV-974 | [1] |

| Molecular Formula | C₁₆H₂₀N₄O₃S | [1] |

| Molecular Weight | 348.42 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [2] |

| Solubility | Soluble in DMSO (≥ 250 mg/mL) | [2] |

| Calculated Lipophilicity (cLogP) | 1.8 | [3] |

| pKa | Data not publicly available. Experimental determination for a related compound, GLPG2737, utilized potentiometric and UV methods. | [4] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [2] |

Mechanism of Action: A CFTR Potentiator

GLPG1837 is a CFTR potentiator, a class of molecules that enhances the channel gating function of the CFTR protein.[5] In cystic fibrosis, certain mutations, particularly Class III and IV mutations, result in CFTR proteins that are present at the cell surface but have a defective opening mechanism, leading to reduced chloride ion transport.[5] GLPG1837 acts by binding directly to the CFTR protein, increasing the probability that the channel will be open and thereby augmenting the flow of chloride ions across the cell membrane.[6][7] This potentiation of CFTR function helps to restore the hydration of epithelial surfaces, a key therapeutic goal in cystic fibrosis.

The following diagram illustrates the mechanism of action of GLPG1837 at the cellular level.

Experimental Protocols

The following sections provide detailed methodologies for two key assays used to characterize the activity of GLPG1837.

Yellow Fluorescent Protein (YFP) Halide Assay

This cell-based assay is a high-throughput method to measure CFTR-mediated halide transport. It relies on a halide-sensitive YFP variant (YFP-H148Q/I152L) that is quenched by iodide ions. The rate of fluorescence quenching upon iodide influx is proportional to CFTR channel activity.

Materials:

-

Cell Lines: HEK293 or CFBE41o- cells stably co-expressing the desired CFTR mutant (e.g., G551D, F508del) and the YFP halide sensor.[2]

-

Culture Media: DMEM or MEM supplemented with 10% FBS, 1% penicillin/streptomycin, and other necessary supplements for the specific cell line.[2]

-

Assay Buffer (Cl-): A buffered solution containing chloride as the primary anion.

-

Assay Buffer (I-): A buffered solution where chloride is replaced with iodide.

-

CFTR Activator: Forskolin (B1673556) (typically 10 µM) to activate CFTR through the cAMP pathway.[2]

-

Test Compound: GLPG1837 at desired concentrations.

-

Plate Reader: A fluorescence plate reader capable of kinetic reads.

Procedure:

-

Cell Seeding: Seed the cells in black, clear-bottom 96-well or 384-well plates and culture until they form a confluent monolayer.

-

Compound Incubation: Wash the cells with chloride-containing assay buffer and then incubate with the test compound (GLPG1837) and a CFTR activator (forskolin) for a defined period (e.g., 10 minutes at room temperature).[2]

-

Fluorescence Measurement: Place the plate in the plate reader and measure the baseline YFP fluorescence.

-

Iodide Addition: Rapidly add the iodide-containing assay buffer to the wells.

-

Kinetic Read: Immediately start a kinetic read of YFP fluorescence over time. The rate of fluorescence quenching reflects the rate of iodide influx through the CFTR channels.

-

Data Analysis: Calculate the initial rate of fluorescence decay for each well. Compare the rates in the presence of GLPG1837 to control wells to determine the compound's potentiation activity.

The general workflow for the YFP Halide Assay is depicted below.

Transepithelial Clamp Circuit (TECC) Assay

The TECC assay, also known as an Ussing chamber experiment, measures ion transport across a polarized epithelial cell monolayer. This technique provides a direct measure of CFTR-dependent transepithelial current.

Materials:

-

Cell Lines: Primary human bronchial epithelial (HBE) cells from cystic fibrosis patients or other suitable epithelial cell lines grown on permeable supports (e.g., Transwell inserts).[3]

-

Culture Media: Appropriate media for differentiating epithelial cells into a polarized monolayer.

-

TECC System: A transepithelial clamp circuit apparatus.

-

Ringer's Solution: A physiological salt solution.

-

ENaC Inhibitor: Amiloride (B1667095) (to block sodium channel currents).

-

CFTR Activator: Forskolin.

-

Test Compound: GLPG1837.

-

CFTR Inhibitor: CFTRinh-172 (for specificity control).

Procedure:

-

Cell Culture: Culture epithelial cells on permeable supports until a confluent and polarized monolayer with high transepithelial resistance is formed.

-

Mounting: Mount the permeable support in the TECC chamber, separating the apical and basolateral compartments, which are filled with Ringer's solution.

-

ENaC Inhibition: Add amiloride to the apical side to inhibit the epithelial sodium channel (ENaC) and isolate CFTR-mediated currents.

-

CFTR Activation: Add forskolin to activate CFTR and establish a baseline CFTR current.

-

Compound Addition: Add GLPG1837 to the apical and/or basolateral compartments and record the change in transepithelial current. An increase in current indicates potentiation of CFTR activity.

-

Inhibition: At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

-

Data Analysis: Measure the change in short-circuit current (Isc) in response to GLPG1837 to quantify its potentiator efficacy.

The following diagram outlines the workflow for the TECC assay.

This technical guide provides a foundational understanding of GLPG1837 for research purposes. For further details, readers are encouraged to consult the cited literature.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]

GLPG1837: A CFTR Potentiator for Gating Mutations - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. Gating mutations (Class III) are a specific class of CFTR mutations where the CFTR protein is present at the cell surface but fails to open and close effectively, leading to a significant reduction in ion transport. GLPG1837 is a novel, potent, and orally bioavailable CFTR potentiator developed to address the underlying defect in CF patients with gating mutations. This technical guide provides an in-depth overview of GLPG1837, including its mechanism of action, preclinical and clinical efficacy data, and detailed experimental protocols for its evaluation.

Introduction to CFTR Gating Mutations and the Role of Potentiators

The CFTR protein is an ATP-binding cassette (ABC) transporter that functions as a cAMP-activated and ATP-gated anion channel. Its activity is crucial for maintaining ion and water homeostasis across epithelial surfaces. CFTR mutations are categorized into different classes based on their impact on protein synthesis, trafficking, and function. Class III mutations, also known as gating mutations, result in a CFTR protein that is correctly trafficked to the apical membrane of epithelial cells but has a severely reduced open probability (Po). This "gating" defect means the channel remains predominantly in a closed state, preventing the normal flow of chloride and bicarbonate ions.

CFTR potentiators are a class of small molecules designed to overcome this gating defect. They act by binding to the CFTR protein and increasing the likelihood of the channel being in an open conformation, thereby augmenting anion transport.

GLPG1837: Mechanism of Action

GLPG1837 is a CFTR potentiator that has been shown to be effective in preclinical and clinical studies for individuals with specific gating mutations.[1] Its mechanism of action is understood to be through allosteric modulation of the CFTR protein.

GLPG1837 exhibits state-dependent binding, meaning it has a higher affinity for the open state of the CFTR channel compared to the closed state. This preferential binding stabilizes the open conformation, leading to a prolonged channel open time and an increased overall open probability. Research suggests that GLPG1837 and another well-known potentiator, ivacaftor, may share a common binding site or mechanism of action.

Signaling Pathway of CFTR Activation and Potentiation by GLPG1837

The following diagram illustrates the signaling pathway leading to CFTR activation and the mechanism of action of GLPG1837.

Efficacy of GLPG1837 on Gating Mutations

GLPG1837 has demonstrated significant efficacy in restoring the function of various CFTR gating mutations.

Preclinical Data

In vitro studies using Fischer rat thyroid (FRT) cells expressing different human CFTR mutations have been instrumental in characterizing the potency and efficacy of GLPG1837.

| Mutation | Cell Line | Assay | Parameter | GLPG1837 Value | Ivacaftor (VX-770) Value | Reference |

| G551D | FRT | YFP-halide influx | EC50 | 181 nM | - | [2] |

| G551D | FRT | Ussing Chamber | % of WT CFTR function | >100% | ~25% | [3] |

| G178R | FRT | YFP-halide influx | % Efficacy vs. Ivacaftor | 158% | 100% | [3] |

| S549N | FRT | YFP-halide influx | % Efficacy vs. Ivacaftor | 143% | 100% | [3] |

| R117H | FRT | YFP-halide influx | % Efficacy vs. Ivacaftor | 119% | 100% | [3] |

Clinical Data: The SAPHIRA 1 Trial

The SAPHIRA 1 study was a Phase 2a, open-label, single-arm trial designed to evaluate the safety, tolerability, and efficacy of GLPG1837 in adult CF patients with at least one G551D mutation.

| Parameter | Baseline (Post-Ivacaftor Washout) | GLPG1837 125 mg BID (Week 1) | GLPG1837 250 mg BID (Week 2) | GLPG1837 500 mg BID (Weeks 3 & 4) | Reference |

| Sweat Chloride (mmol/L) | 97.7 | - | - | 68.7 | [4] |

| ppFEV1 (%) | 68.5 | - | - | 73.1 (returned to pre-washout levels) | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CFTR potentiator activity. The following sections provide comprehensive protocols for key in vitro assays.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity at the single-channel or whole-cell level.

-

Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transiently transfected with the desired CFTR mutant construct. Cells are typically incubated at a lower temperature (e.g., 27°C) for 24-48 hours post-transfection to enhance protein expression and trafficking to the cell surface.

-

Solutions:

-

Pipette Solution (Extracellular): 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl2, 5 mM CaCl2, 10 mM HEPES, pH 7.4.

-

Bath Solution (Intracellular): 140 mM NMDG-Cl, 2 mM MgCl2, 1 mM EGTA, 10 mM HEPES, pH 7.4.

-

Activating Solution: Bath solution supplemented with 1 mM MgATP and the catalytic subunit of protein kinase A (PKA, 75 U/mL).

-

Test Compound Solution: Activating solution containing the desired concentration of GLPG1837.

-

-

Recording:

-

Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ.

-

Inside-out patches are excised from transfected cells.

-

The membrane potential is held at a constant voltage (e.g., -50 mV).

-

Data is acquired using an appropriate patch-clamp amplifier and software.

-

-

Data Analysis:

-

The channel open probability (Po) is calculated as the total open time divided by the total recording time.

-

Open and closed time histograms are generated to determine the mean open and closed times.

-

Ussing Chamber Assay

This assay measures ion transport across a polarized epithelial monolayer.

-

Cell Culture: FRT cells stably expressing the CFTR mutation of interest or primary human bronchial epithelial cells are seeded on permeable supports and cultured until a confluent monolayer with high transepithelial resistance is formed.

-

Solutions:

-

Krebs-Bicarbonate Ringer (KBR) Solution: 117 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 2.5 mM CaCl2, 11 mM D-glucose, gassed with 95% O2/5% CO2 to maintain pH 7.4.

-

-

Measurement of Short-Circuit Current (Isc):

-

The cell monolayer is mounted in the Ussing chamber and bathed in KBR solution on both the apical and basolateral sides.

-

The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is recorded.

-

The following compounds are added sequentially:

-

Amiloride (100 µM, apical) to block the epithelial sodium channel (ENaC).

-

Forskolin (10 µM, apical and basolateral) to activate CFTR.

-

GLPG1837 (at various concentrations, apical) to potentiate CFTR activity.

-

A specific CFTR inhibitor (e.g., CFTRinh-172, 10 µM, apical) to confirm that the measured current is CFTR-dependent.

-

-

-

Data Analysis: The change in Isc in response to each compound is measured and used to quantify CFTR activity.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay provides a functional readout of CFTR activity in a more physiologically relevant 3D cell culture model.

-

Organoid Culture: Human intestinal organoids are established from rectal biopsies of CF patients and maintained in appropriate culture medium.

-

Assay Setup:

-

Organoids are mechanically dissociated and seeded in a basement membrane matrix (e.g., Matrigel) in a 96-well plate.

-

The organoids are allowed to recover and form 3D structures for 24-48 hours.

-

-

Drug Treatment and Imaging:

-

Organoids are pre-incubated with GLPG1837 at various concentrations for a specified period (e.g., 1-24 hours).

-

Forskolin (5 µM) is added to the culture medium to activate CFTR.

-

Brightfield or fluorescence (if using a viability dye like Calcein AM) images of the organoids are captured at regular intervals (e.g., every 15 minutes) for a duration of 1-2 hours using an automated microscope.

-

-

Data Analysis:

-

Image analysis software is used to measure the cross-sectional area of the organoids at each time point.

-

The increase in organoid area over time is calculated and plotted to determine the rate and extent of swelling. The area under the curve (AUC) is often used as a quantitative measure of CFTR function.

-

Conclusion

GLPG1837 is a potent CFTR potentiator that effectively restores the function of CFTR channels with gating mutations. Preclinical and clinical data demonstrate its ability to increase chloride transport and improve clinical outcomes in CF patients with these specific mutations. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of CFTR modulators, ultimately aiming to provide therapeutic benefit to a broader population of individuals with Cystic Fibrosis.

References

An In-depth Technical Guide to the Binding Site of GLPG1837 on the CFTR Protein

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed examination of the molecular interactions between the CFTR potentiator GLPG1837 and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It integrates findings from computational, electrophysiological, and structural biology studies to define the binding site, mechanism of action, and the experimental methodologies used for these discoveries.

Executive Summary

GLPG1837 is a potent, reversible CFTR potentiator designed to treat cystic fibrosis by increasing the channel's open probability (Po). Extensive research, including molecular docking, site-directed mutagenesis, and cryo-electron microscopy (cryo-EM), has identified a specific binding site for GLPG1837. This "hotspot" is located within the transmembrane domains (TMDs) of the CFTR protein, at the interface between the two transmembrane bundles (TMD1 and TMD2).[1][2] GLPG1837 shares this binding pocket with another well-characterized potentiator, ivacaftor (B1684365) (VX-770), despite their chemical dissimilarity, suggesting a common allosteric mechanism of action.[2][3][4][5] Binding at this site stabilizes the open conformation of the channel, leading to increased chloride ion flux.[6] This guide synthesizes the quantitative data, experimental protocols, and structural insights that define this crucial drug-protein interaction.

Identification and Characterization of the Binding Site

The binding site of GLPG1837 was initially predicted using computational methods and subsequently validated through functional assays and high-resolution structural studies.

In Silico Prediction via Molecular Docking

Initial studies used in silico molecular docking to predict potential binding sites for GLPG1837 on a homology model of the human CFTR (hCFTR) protein.[1][7][8] These predictions identified five potential sites, with the two top-scoring sites located at the interface between CFTR's two transmembrane domains.[1][7][9]

Functional validation through mutagenesis strongly supported the involvement of residues from both predicted sites, with Site IIN showing more significant effects on drug affinity.[1][7]

Cryo-Electron Microscopy (Cryo-EM) Structural Determination

Definitive localization of the binding site was achieved through cryo-EM. The structure of human CFTR in complex with GLPG1837 was resolved at 3.2-angstrom resolution.[2][5] This revealed that GLPG1837 binds to a single site within the transmembrane region, in a cleft formed by transmembrane helices 4, 5, and 8.[2]

The residues interacting with GLPG1837 in the cryo-EM structure largely overlap with those predicted for Site IIN and include:

-

Hydrogen Bonds: S308 and Y304.

-

Hydrophobic Interactions: L233, F236, F305, A309, and F312.

This binding pocket is considered a hotspot for potentiation, as it is also occupied by the potentiator ivacaftor.[2][5]

References

- 1. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural identification of a hotspot on CFTR for potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. files.docking.org [files.docking.org]

- 6. rupress.org [rupress.org]

- 7. rupress.org [rupress.org]

- 8. researchgate.net [researchgate.net]

- 9. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potentiator GLPG1837: An In-Depth Technical Guide to its Effect on Chloride Ion Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. This gene encodes a protein that functions as a chloride and bicarbonate channel in epithelial cells. Mutations in the CFTR gene can lead to the production of a dysfunctional protein, resulting in impaired ion transport, thickened mucus, and multi-organ damage. GLPG1837 is a novel CFTR potentiator developed to address specific CFTR mutations by enhancing the channel's opening probability and thereby increasing chloride ion transport. This technical guide provides a comprehensive overview of GLPG1837's mechanism of action, its effects on various CFTR mutations, and detailed experimental protocols for its characterization.

Mechanism of Action of GLPG1837

GLPG1837 is a CFTR potentiator that directly targets the CFTR protein to increase its open probability, a mechanism known as "gating". Unlike CFTR correctors that aim to fix protein misfolding and trafficking to the cell surface, potentiators like GLPG1837 work on CFTR channels that are already present at the cell membrane but have a defective opening mechanism (gating mutations, primarily Class III and IV). By binding to the CFTR protein, GLPG1837 helps to keep the channel in an open conformation for a longer duration, facilitating an increased flow of chloride ions across the cell membrane.[1][2]

CFTR Activation Signaling Pathway and GLPG1837's Point of Intervention

The normal activation of the CFTR channel is a multi-step process. It begins with the activation of G-protein coupled receptors by hormones, leading to the production of cyclic AMP (cAMP).[3] cAMP then activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of the CFTR protein.[4][5][6][7][8] This phosphorylation event causes a conformational change, allowing the Nucleotide-Binding Domains (NBDs) to bind and hydrolyze ATP. The binding and subsequent dimerization of the NBDs, fueled by ATP, powers the opening of the chloride channel.[5][7] GLPG1837 acts as an allosteric modulator, binding to a site distinct from the ATP-binding sites, to further enhance the channel's open probability once it has been activated by the PKA and ATP-dependent pathway.

References

- 1. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. Frontiers | Role of Protein Kinase A-Mediated Phosphorylation in CFTR Channel Activity Regulation [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Protein kinase A phosphorylation potentiates cystic fibrosis transmembrane conductance regulator gating by relieving autoinhibition on the stimulatory C terminus of the regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation of CFTR by PKA promotes binding of the regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of GLPG1837 in Cystic Fibrosis Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of GLPG1837, an investigational Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator, in various preclinical models of Cystic Fibrosis (CF). This document summarizes key quantitative data, details common experimental protocols used to assess its activity, and visualizes its mechanism of action and experimental workflows.

Introduction to GLPG1837

GLPG1837 (also known as ABBV-974) is a small molecule CFTR potentiator developed by Galapagos in collaboration with Abbvie.[1] It is designed to address the underlying cause of CF by enhancing the function of the CFTR protein, a chloride channel that is defective in individuals with the disease.[1] Specifically, GLPG1837 targets CFTR proteins that are present on the cell surface but have impaired channel gating, a characteristic of Class III and IV CFTR mutations.[1] Research has shown its potential benefit for mutations such as G551D, G178R, S549N, and R117H.[1] GLPG1837 is a potent and reversible CFTR potentiator.[2]

Mechanism of Action

GLPG1837 functions as an allosteric modulator of the CFTR protein.[3] Its mechanism involves state-dependent binding, indicating a higher affinity for the open state of the CFTR channel than the closed state.[3] This binding stabilizes the open-channel conformation, leading to a prolonged open time and a reduced closed time, thereby increasing the overall chloride ion flow across the cell membrane.[4] Studies suggest that GLPG1837 shares a common binding site and mechanism of action with another well-characterized CFTR potentiator, VX-770 (ivacaftor).[3][5] This synergistic potential with other modulators, such as correctors, highlights its promise in combination therapies for CF.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for GLPG1837's activity across various CFTR mutations and experimental systems.

Table 1: In Vitro Potency (EC50) of GLPG1837

| CFTR Mutant | Experimental System | EC50 (nM) | Reference |

| F508del | YFP Halide Assay | 3 | [2] |

| G551D | YFP Halide Assay | 339 | [2] |

| G551D | - | 181 | [2] |

| G551D/F508del | TECC in HBE cells | 159 | [4][6] |

| R334W/F508del | TECC in HBE cells | 40.7 | [6] |

HBE: Human Bronchial Epithelial; TECC: Trans-epithelial Clamp Circuit; YFP: Yellow Fluorescent Protein.

Table 2: In Vitro Efficacy of GLPG1837 Compared to VX-770

| CFTR Mutant | Experimental System | Efficacy (% of VX-770) | Reference |

| G178R | YFP Halide Assay | 154 | [4][6] |

| S549N | YFP Halide Assay | 137 | [4][6] |

| G551D | YFP Halide Assay | 260 | [4][6] |

| R117H | YFP Halide Assay | 120 | [4][6] |

| G551D/F508del | TECC in HBE cells | 173 | [4][6] |

| R334W/F508del | TECC in HBE cells | 162 | [6] |

Table 3: Clinical Trial Data (SAPHIRA 1 Study - G551D mutation)

| Parameter | Baseline | After GLPG1837 (500 mg) | Reference |

| Sweat Chloride (mmol/L) | 98 | 66 | [7] |

| ppFEV1 (%) | 74 (pre-washout) | Returned to pre-washout levels | [7] |

ppFEV1: percent predicted Forced Expiratory Volume in 1 second.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of GLPG1837 are provided below.

Yellow Fluorescent Protein (YFP) Halide Assay

This cell-based assay is used to screen for and characterize CFTR modulators by measuring halide transport.

-

Cell Culture: HEK293 or CFBE41o- cells are transfected with plasmids containing the specific CFTR mutant and a halide-sensitive YFP (e.g., H148Q/I152L).[2][8]

-

Seeding: Transfected cells are seeded in 96-well plates.[2][8]

-

Incubation: Cells are incubated to allow for CFTR expression. For temperature-sensitive mutants like F508del, incubation is often performed at a lower temperature (e.g., 27°C) to facilitate protein trafficking to the cell surface.[8]

-

Assay Procedure:

-

Cells are washed with a chloride-free buffer.

-

A baseline fluorescence is measured.

-

Cells are stimulated with a CFTR activator, typically forskolin (B1673556) (to increase intracellular cAMP), in the presence of varying concentrations of the test compound (GLPG1837).[2]

-

A buffer containing iodide is then added. The influx of iodide quenches the YFP fluorescence.

-

The rate of fluorescence quenching is proportional to the CFTR-mediated halide transport.

-

-

Data Analysis: The rate of quenching is measured over time, and dose-response curves are generated to determine EC50 values.

Ussing Chamber Assay (Trans-epithelial Clamp Circuit - TECC)

This electrophysiological technique measures ion transport across epithelial cell monolayers, providing a more physiologically relevant assessment of CFTR function.

-

Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports (e.g., Transwell inserts) to form a polarized monolayer.[4][8]

-

Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral compartments.

-

Measurement: The chamber is equipped with electrodes to measure the transepithelial potential difference (PD) and to pass a current to clamp the voltage at 0 mV (short-circuit current, Isc). The Isc is a direct measure of net ion transport.

-

Assay Procedure:

-

The baseline Isc is recorded.

-

Amiloride is often added to the apical side to block sodium channels and isolate chloride transport.

-

Forskolin is added to activate CFTR channels.[9]

-

The test compound (GLPG1837) is added to the apical and/or basolateral side at various concentrations.[8]

-

The change in Isc (ΔIsc) reflects the potentiation of CFTR-mediated chloride current.

-

A CFTR inhibitor (e.g., CFTRinh-172) can be added at the end to confirm that the measured current is CFTR-specific.[8][9]

-

-

Data Analysis: Dose-response curves of ΔIsc versus compound concentration are plotted to determine EC50 and maximal efficacy.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay measures CFTR function in a 3D cell culture model derived from patient tissues.

-

Organoid Culture: Intestinal organoids are established from rectal biopsies of CF patients and cultured in a basement membrane matrix.[10][11][12]

-

Seeding: 30-80 organoids are seeded per well in a 96-well plate.[10][11][12]

-

Drug Incubation: Organoids are incubated with CFTR modulators (e.g., a corrector for 18-24 hours, followed by a potentiator like GLPG1837).[10]

-

Assay Procedure:

-

Organoids are stained with a live-cell dye (e.g., Calcein Green).[10][12]

-

Forskolin is added to the medium to activate CFTR.[10][11][12]

-

The opening of the CFTR channel leads to fluid secretion into the organoid lumen, causing them to swell.[10][11]

-

The swelling of the organoids is monitored over time using confocal live-cell microscopy.[10][11][12]

-

-

Data Analysis: The increase in organoid size (area or volume) is quantified, and the area under the curve (AUC) is calculated as a measure of CFTR activity.[13] This assay is particularly useful for personalized medicine approaches to predict patient responses to CFTR modulators.[10][14]

Conclusion

GLPG1837 has demonstrated significant potential as a CFTR potentiator in a variety of preclinical CF models. It effectively enhances the function of several Class III and IV CFTR mutants, with an efficacy that in many cases surpasses that of the approved potentiator, ivacaftor. Data from in vitro assays and early-phase clinical trials support its continued investigation, particularly as a component of combination therapies aimed at providing broader benefits to the CF patient population. The experimental protocols detailed herein represent the standard methodologies for evaluating the therapeutic potential of such CFTR modulators.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]

- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]

- 10. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. huborganoids.nl [huborganoids.nl]

- 14. Forskolin induced swelling (FIS) assay in intestinal organoids to guide eligibility for compassionate use treatment in a CF patient with a rare genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions of GLPG1837

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular interactions of GLPG1837, a potent and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). GLPG1837 has been investigated as a therapeutic agent for cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene. This document details the mechanism of action, binding sites, and the experimental methodologies used to elucidate these interactions, presenting quantitative data in a structured format and visualizing key concepts through diagrams.

Mechanism of Action

GLPG1837 acts as a CFTR potentiator, meaning it enhances the channel gating function of the CFTR protein that is already present at the cell surface.[1][2] This action increases the probability of the channel being in an open state, thereby facilitating the transepithelial transport of chloride and bicarbonate ions.[1][3] This is particularly relevant for CF-causing mutations that impair channel gating (Class III mutations), such as the G551D mutation, and for mutations that reduce channel conductance (Class IV mutations), like the R117H mutation.[1]

Studies have demonstrated that GLPG1837 shares a common mechanism of action and a common or overlapping binding site with another well-characterized CFTR potentiator, ivacaftor (B1684365) (VX-770).[4][5][6] This is supported by evidence showing that the effects of GLPG1837 and ivacaftor are not additive when used in combination.[6] The potentiation of CFTR gating by GLPG1837 is independent of nucleotide-binding domain (NBD) dimerization and ATP hydrolysis, which are critical steps in the normal gating cycle of CFTR.[4] Instead, GLPG1837 is thought to allosterically modulate the channel by binding to a site distinct from the ATP-binding sites, thereby stabilizing the open conformation of the channel.[4]

Binding Sites and Molecular Interactions

In silico molecular docking studies have been instrumental in identifying potential binding sites for GLPG1837 on the CFTR protein. These studies predicted five potential binding sites, with the two top-scoring sites located at the interface between the two transmembrane domains (TMDs) of CFTR.[5][7][8][9] These have been designated as Site I and Site IIN.[7][9]

Site I is composed of the amino acid residues Asp924 (in transmembrane helix 8), Asn1138, and Ser1141 (both in transmembrane helix 12).[5][7][8][9] It is hypothesized that the pyrazole (B372694) ring of GLPG1837 forms hydrogen bonds with the side chain of Asp924.[7]

Site IIN involves a cluster of hydrophobic and aromatic residues: Phe229, Phe236, Tyr304, Phe312, and Phe931.[5][7][8][9] This site is located on the lateral surface of the TMDs, suggesting a potential interaction with the lipid bilayer.[7]

Experimental validation through site-directed mutagenesis and electrophysiological recordings has provided evidence supporting the relevance of these predicted sites.[7]

Quantitative Data on GLPG1837 Interactions

The following tables summarize the quantitative data on the potency and efficacy of GLPG1837 in potentiating various CFTR mutants. The data is primarily presented as EC50 values, which represent the concentration of GLPG1837 required to elicit a half-maximal response.

Table 1: Potency of GLPG1837 on Different CFTR Genotypes

| CFTR Mutant | EC50 | Cell Type | Assay | Reference |

| F508del | 3 nM | Not specified | Not specified | [10] |

| G551D | 339 nM | Not specified | Not specified | [10] |

| G551D | 181 nM | Not specified | Not specified | [10] |

| Wild-Type | 88 nM | Not specified | Reporter Assay | [11] |

| F508del | 3 nM | Not specified | Reporter Assay | [11] |

| G551D | 339 nM | Not specified | Reporter Assay | [11] |

| F508del/G551D | 159 nM | Patient-derived bronchial epithelial cells | TECC | [11] |

Table 2: Effect of Mutations in Predicted Binding Sites on the Apparent Affinity of GLPG1837

| CFTR Mutant | EC50 (µM) | Fold Change vs. WT | Binding Site | Reference |

| Wild-Type | 0.26 ± 0.04 | - | - | [8] |

| D924E | 0.71 ± 0.07 | ↑ 2.7 | Site I | [8] |

| D924N | 2.29 ± 0.78 | ↑ 8.8 | Site I | [8] |

| Q237A | 0.92 ± 0.32 | ↑ 3.5 | Site III | [7] |

| D993A | 0.36 ± 0.04 | ↑ 1.4 | Site III | [7] |

| S1149A | 0.16 ± 0.03 | ↓ 0.6 | Site III | [7] |

| S182A | 0.22 ± 0.04 | ~1 | Site IV | [7] |

| S263A | 0.27 ± 0.05 | ~1 | Site IV | [7] |

| K190A | 0.08 ± 0.01 | ↓ 0.3 | Site II | [8] |

| T360A | 0.12 ± 0.01 | ↓ 0.5 | Site II | [8] |

| S364A | 0.18 ± 0.01 | ↓ 0.7 | Site II | [8] |

Table 3: Effect of Second-Site Mutations on GLPG1837 Affinity in G551D-CFTR

| CFTR Mutant | EC50 (µM) | Fold Change vs. G551D | Binding Site | Reference |

| G551D | 2.19 ± 0.33 | - | - | [8] |

| N1138L/G551D | 0.08 ± 0.02 | ↓ 27.4 | Site I | [8] |

| N1138F/G551D | 0.16 ± 0.05 | ↓ 13.7 | Site I | [8] |

| N1138Y/G551D | 0.40 ± 0.10 | ↓ 5.5 | Site I | [8] |

| S1141K/G551D | 0.26 ± 0.02 | ↓ 8.4 | Site I | [7] |

| S1141R/G551D | 0.51 ± 0.13 | ↓ 4.3 | Site I | [7] |

| S1141T/G551D | 1.74 ± 0.31 | ↓ 1.3 | Site I | [7] |

Experimental Protocols

In Silico Molecular Docking

-

Objective: To predict the binding sites of GLPG1837 on the human CFTR (hCFTR) protein.[7]

-

Methodology:

-

A homology model of hCFTR is used as the target protein structure.[7]

-

The AutoDock Vina program is employed to perform the docking calculations.[7]

-

The entire transmembrane domain of the CFTR model is defined as the search space for potential binding pockets.

-

The docking results are ranked based on their energy scores, with more negative scores indicating a higher predicted binding affinity.[12]

-

The top-ranked binding poses and their corresponding interacting amino acid residues are then analyzed.[12]

-

Site-Directed Mutagenesis

-

Objective: To experimentally validate the importance of the amino acid residues identified in the docking studies for GLPG1837 binding.[7]

-

Methodology:

-

Plasmids containing the cDNA for wild-type or mutant CFTR are used as templates.

-

Specific mutations (e.g., alanine (B10760859) substitutions) are introduced into the CFTR sequence at the desired positions using techniques like the QuikChange Site-Directed Mutagenesis Kit.

-

The mutated plasmids are then sequenced to confirm the presence of the intended mutation and the absence of any unintended mutations.

-

These plasmids are then used to transfect cell lines for functional assays.

-

Electrophysiology (Inside-Out Patch Clamp)

-

Objective: To measure the effect of GLPG1837 on the ion channel activity of wild-type and mutant CFTR.[7]

-

Methodology:

-

Cells expressing the CFTR channel of interest are cultured.

-

An inside-out patch of the cell membrane containing the CFTR channels is excised using a glass micropipette.

-

The patch is perfused with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.[7]

-

Macroscopic or single-channel currents are recorded at a constant holding potential.

-

GLPG1837 at various concentrations is then added to the perfusing solution, and the change in CFTR current is measured to determine the dose-response relationship and calculate the EC50.[7]

-

Yellow Fluorescent Protein (YFP) Halide Assay

-

Objective: A cell-based assay to screen for and characterize CFTR modulators.[2]

-

Methodology:

-

HEK293 or CFBE41o- cells are co-transfected with plasmids encoding the CFTR mutant of interest and a halide-sensitive YFP.[2][10]

-

The cells are then treated with a CFTR activator like forskolin (B1673556) and varying concentrations of GLPG1837.[2][10]

-

The influx of halide ions (e.g., iodide) through the activated CFTR channels quenches the YFP fluorescence.

-

The rate of fluorescence quenching is proportional to the CFTR channel activity, allowing for the determination of GLPG1837's potency.

-

Visualizations

Signaling Pathway: CFTR Gating Potentiation by GLPG1837

Caption: Allosteric modulation of CFTR by GLPG1837, leading to channel potentiation.

Experimental Workflow: Characterizing GLPG1837-CFTR Interaction

Caption: Workflow for identifying and validating the molecular interactions of GLPG1837.

Logical Relationship: Proposed Binding Sites of GLPG1837 on CFTR

Caption: The two primary proposed binding sites for GLPG1837 at the TMD interface of CFTR.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ABBV-974 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 6. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]

- 7. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

GLPG1837: A Technical Guide to its Role in Restoring CFTR Protein Function

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of GLPG1837, an investigational small molecule CFTR potentiator, and its role in the restoration of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein function.

Core Mechanism of Action

GLPG1837 is a CFTR potentiator designed to address gating mutations in the CFTR protein, primarily Class III and Class IV mutations.[1] Unlike CFTR correctors that aim to increase the quantity of CFTR protein at the cell surface, potentiators work to enhance the opening probability (gating) of the CFTR channel that is already present on the cell membrane.[2][3] This leads to an increased flow of chloride ions across the cell membrane, helping to restore the normal balance of salt and water.[1]

Mechanistic studies have revealed that GLPG1837 functions as an allosteric modulator of the CFTR protein.[4] It is suggested that GLPG1837 binds to a site on the CFTR protein that is distinct from the ATP-binding sites.[4][5] This binding event is state-dependent, with a higher affinity for the open state of the channel.[4] By stabilizing the open conformation, GLPG1837 increases the likelihood and duration of channel opening, thereby potentiating its function.[5] Notably, research indicates that GLPG1837 shares a common binding site and mechanism of action with the approved CFTR potentiator, ivacaftor (B1684365) (VX-770).[4][5]

Quantitative Efficacy Data

The efficacy of GLPG1837 has been evaluated in both preclinical models and clinical trials. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of GLPG1837 on Various CFTR Mutations

| CFTR Mutation | Cell Line | Assay Type | EC50 (nM) |

| G551D | HEK293 | YFP Halide Assay | 339 |

| F508del | CFBE41o- | YFP Halide Assay | 3 |

Data sourced from MedchemExpress and further detailed in cited literature.[6]

Table 2: Clinical Efficacy of GLPG1837 in the SAPHIRA 1 Trial (G551D Mutation)

| Parameter | Baseline (Post-Ivacaftor Washout) | End of GLPG1837 Treatment (500 mg BID) | Change |

| Sweat Chloride Concentration (mmol/L) | 97.7 | 68.7 | -29.0 |

| Percent Predicted FEV1 (%) | 68.5 | 73.1 | +4.6 |

The SAPHIRA 1 trial was an open-label, single-arm study involving 26 adult CF patients with at least one G551D mutation.[7] Patients who were previously on ivacaftor underwent a one-week washout period before initiating GLPG1837 treatment.[7] The treatment regimen consisted of escalating doses, with the final two weeks at 500 mg twice daily.[1][8]

Table 3: Clinical Efficacy of GLPG1837 in the SAPHIRA 2 Trial (S1251N Mutation)

| Parameter | Dosing Regimen | Key Outcome |

| Sweat Chloride Concentration | 62.5 mg BID for 14 days, followed by 125 mg BID for 14 days | Significant, dose-dependent reduction |

The SAPHIRA 2 study evaluated two sequential doses of GLPG1837 in CF patients with the S1251N mutation and reported a significant dose-dependent reduction in sweat chloride concentration, particularly at the 125 mg dose.[1]

Experimental Protocols

Yellow Fluorescent Protein (YFP) Halide Assay

This in vitro assay is a common method to assess the function of the CFTR protein by measuring halide conductance.

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[3][6]

-

CFBE41o- cells (a human bronchial epithelial cell line from a CF patient) are cultured in Eagle's Minimal Essential Medium (MEM) with 10% FBS, 1% penicillin/streptomycin, 1% L-glutamine, and 500 µg/mL hygromycin B.[3][6] The culture flasks are coated with a mixture of bovine serum albumin, Purecol, and human fibronectin.[3][6]

-